3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 2-methylbenzyl substituent at position 1.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-5-6-8-17(16)14-25-15-22(29(27,28)19-9-3-2-4-10-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBZSCAONDGYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the 2-Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzenesulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Based on the search results, the compound you're asking about is similar to ChemDiv's screening compound C682-0151 , which has the chemical name 6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one .
Here's what is known about this compound and its potential applications:
Compound Identification and Properties:
- ChemDiv Compound ID: C682-0151
- Molecular Formula:
- Molecular Weight: 449.55
- IUPAC Name: 6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
- SMILES: CC(C)c(cc1)ccc1S(C1=CN(Cc2c(C)cccc2)c(ccc(F)c2)c2C1=O)(=O)=O
- Hydrogen Bond Acceptors Count: 6.00
- Hydrogen Bond Donors Count: 0.00
- Rotatable Bond Count: 5.00
- Number of Nitrogen and Oxygen Atoms: 4
- Partition Coefficient (logP): 6.228
- Water Solubility (LogSw): -5.57
- Polar Surface Area: 45.063
Potential Applications in Drug Discovery:
- Screening Libraries: C682-0151 is included in several screening libraries :
- Targets: It is also included in a 1.7M Stock Database and may affect :
Related Compounds:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. For example, it may inhibit human neutrophil elastase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups at positions 1, 3, 6, and 7, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Functional Implications
- Position 3 Substituents : Benzenesulfonyl groups (as in the target compound) enhance hydrogen-bonding capacity compared to 4-methoxybenzoyl (), which may favor interactions with polar enzyme pockets.
- Position 6/7 Modifications : Fluorine at position 6 is conserved across analogs, suggesting its critical role in electronic effects. Morpholine or piperidine at position 7 (in –5) introduces nitrogen-based solubility, absent in the target compound, which may limit its bioavailability .
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, with the CAS number 866725-78-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18FNO3S
- Molecular Weight : 407.46 g/mol
- Structure : The compound features a quinoline core, a benzenesulfonyl group, and a fluorine atom, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies revealed that it possesses moderate antibacterial effects against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is enzyme inhibition. It has been shown to inhibit specific enzymes involved in cancer metabolism and inflammation pathways. The sulfonamide moiety is believed to play a crucial role in binding to the active sites of these enzymes.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of 3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one. They tested these compounds against human cancer cell lines and found that one derivative showed over 70% inhibition of cell growth at low micromolar concentrations. The study concluded that modifications to the benzenesulfonyl group enhanced anticancer activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential utility in treating infections caused by resistant strains.
The biological activities associated with 3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound binds to target enzymes, disrupting their function and leading to reduced cellular proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, leading to increased susceptibility of bacteria to immune responses.
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, and how can reaction purity be optimized?
Answer:
A plausible synthetic route involves multi-step functionalization of the quinolin-4-one core. For example, sulfonylation at the 3-position can be achieved using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C), as demonstrated in analogous benzofuran syntheses . Fluorination at the 6-position may require directed ortho-metalation or halogen-exchange protocols. The 1-[(2-methylphenyl)methyl] substituent could be introduced via alkylation using a benzyl bromide derivative.
Purity optimization:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
- Monitor reaction progress via TLC or HPLC-MS to isolate byproducts.
- Recrystallization from ethanol/water mixtures improves final compound crystallinity.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy: H and C NMR can confirm substitution patterns, with F NMR verifying fluorination .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for biological assays) .
Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) while controlling synthetic and biological variables?
Answer:
Adopt a split-plot design to systematically vary substituents (e.g., benzenesulfonyl groups, fluorination sites) while controlling reaction conditions (temperature, solvent). Key steps:
- Primary variables: Substituent identity (e.g., sulfonyl vs. carbonyl groups).
- Secondary variables: Reaction time, catalyst loading.
- Biological testing: Use standardized assays (e.g., enzyme inhibition IC) with triplicate replicates to minimize variability .
Data analysis: Apply ANOVA to isolate structural vs. procedural effects on bioactivity .
Advanced: How should contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values) be resolved?
Answer:
- Meta-analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Dose-response validation: Re-test the compound under harmonized protocols (e.g., NIH/NCATS guidelines).
- Theoretical alignment: Reconcile data with computational models (e.g., molecular docking) to identify plausible binding conformations .
Advanced: What methodologies are used to assess the environmental fate and degradation pathways of this compound?
Answer:
- Abiotic studies: Hydrolysis/photolysis experiments under controlled pH and UV light (e.g., OECD Guideline 316). Monitor degradation via LC-MS/MS .
- Biotic studies: Incubate with soil microbiota or liver microsomes to identify metabolites (e.g., hydroxylation, sulfone cleavage) .
- QSAR modeling: Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .
Advanced: How can quantitative structure-activity relationship (QSAR) models guide lead optimization for this compound?
Answer:
- Descriptor selection: Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (TPSA) parameters.
- Validation: Use leave-one-out cross-validation to avoid overfitting.
- Application: Predict modifications (e.g., replacing fluorine with chloro) to enhance target binding while minimizing off-target interactions .
Basic: What are the stability profiles of this compound under varying storage and experimental conditions?
Answer:
- Thermal stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Light sensitivity: Store in amber vials under inert gas (N) if degradation occurs under UV/visible light .
- Solution stability: Use DMSO stock solutions at -80°C; avoid freeze-thaw cycles >3× .
Advanced: How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
Answer:
- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways).
- Metabolomics: LC-MS-based profiling detects metabolic shifts (e.g., TCA cycle inhibition).
- Data integration: Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
